N-Dodecanoyl-L-histidyl-L-leucine

Enantioselective catalysis Micellar enzyme mimetics Histidine dipeptide

N-Dodecanoyl-L-histidyl-L-leucine (CAS 75596-71-3) is an N-acyl dipeptide amphiphile comprising a 12-carbon (dodecanoyl) hydrophobic tail linked to the N-terminus of the L-histidyl-L-leucine dipeptide. It belongs to the class of histidine-based surfactant catalysts developed as enzyme mimetics for stereoselective esterolysis, with primary research utility in enantioselective deacylation reactions conducted within comicellar or coaggregate surfactant systems.

Molecular Formula C24H42N4O4
Molecular Weight 450.6 g/mol
CAS No. 75596-71-3
Cat. No. B12940086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Dodecanoyl-L-histidyl-L-leucine
CAS75596-71-3
Molecular FormulaC24H42N4O4
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)O
InChIInChI=1S/C24H42N4O4/c1-4-5-6-7-8-9-10-11-12-13-22(29)27-20(15-19-16-25-17-26-19)23(30)28-21(24(31)32)14-18(2)3/h16-18,20-21H,4-15H2,1-3H3,(H,25,26)(H,27,29)(H,28,30)(H,31,32)/t20-,21-/m0/s1
InChIKeyMACHNMLALFCNFS-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Dodecanoyl-L-histidyl-L-leucine (CAS 75596-71-3): Procurement-Relevant Identity and Baseline Profile


N-Dodecanoyl-L-histidyl-L-leucine (CAS 75596-71-3) is an N-acyl dipeptide amphiphile comprising a 12-carbon (dodecanoyl) hydrophobic tail linked to the N-terminus of the L-histidyl-L-leucine dipeptide [1]. It belongs to the class of histidine-based surfactant catalysts developed as enzyme mimetics for stereoselective esterolysis, with primary research utility in enantioselective deacylation reactions conducted within comicellar or coaggregate surfactant systems [2].

Enantioselective esterolysis catalyst for comicellar surfactant systems
Histidine-based dipeptide scaffold; requires co-assembly with chiral cationic surfactant
Operates under standard aqueous conditions (pH 7.30, 25 °C)

Why Generic Substitution Fails for N-Dodecanoyl-L-histidyl-L-leucine in Stereoselective Catalysis


Generic substitution among N-acyl histidine derivatives is precluded by the extreme sensitivity of enantioselectivity to dipeptide sequence and acyl chain length. Single-amino-acid catalysts like N-dodecanoyl-L-histidine yield substantially lower stereoselectivity than the histidyl-leucine dipeptide framework [1]. Conversely, extended tripeptide catalysts such as Z-PheHisLeu can achieve near-complete stereoselectivity (kL/kD ≈ ∞) but require carefully tuned coaggregate compositions and temperature control, making the dipeptide a functionally distinct intermediate with its own operating parameters [2]. Moreover, homologs differing only in acyl chain length (e.g., N-tetradecanoyl-L-histidyl-L-leucine) exhibit markedly different temperature-response profiles for enantioselectivity, demonstrating that even a two-carbon chain-length increment fundamentally alters catalytic behavior [3].

Target
N-Dodecanoyl-L-histidyl-L-leucine dipeptide
If substituted by
N-Dodecanoyl-L-histidine (single AA): enantioselectivity may drop substantially; reported ~2.8–3× lower kL/kD discrimination
Target
N-Dodecanoyl-L-histidyl-L-leucine dipeptide
If substituted by
Z-PheHisLeu tripeptide: requires strict coaggregate composition and temperature control; operational window may not transfer
Target
N-Dodecanoyl-L-histidyl-L-leucine dipeptide
If substituted by
N-Tetradecanoyl (C14) homolog: temperature–enantioselectivity profile may shift; membrane-matching behavior differs

N-Dodecanoyl-L-histidyl-L-leucine: Quantified Differentiation from Closest Analogs


Enantioselectivity Advantage Over Single-Amino-Acid Catalyst N-Dodecanoyl-L-histidine

The dipeptide catalyst N-(N-dodecanoyl-L-histidyl)-L-leucine achieves an enantioselectivity ratio (kcatL/kcatD) of 5.5–5.7 in the deacylation of long-chain p-nitrophenyl N-acylphenylalaninates within comicelles formed with the chiral cationic surfactant (R)-(+)-N-α-methylbenzyl-N,N-dimethyloctadecylammonium bromide [1]. In contrast, the single-amino-acid analog N-dodecanoyl-L-histidine, when studied under comparable comicellar conditions with the same chiral surfactant, yields substantially lower enantioselectivity, with kcatL/kcatD values that are typically less than 2 for analogous substrates [2]. This represents an approximate 2.8–3× enhancement in enantioselectivity attributable specifically to the presence of the leucine residue in the dipeptide scaffold.

Enantioselectivity vs single-AA catalyst
Cross-study comparable
Target kL/kD = 5.5–5.7
Comparator (N-dodecanoyl-L-histidine) kL/kD < 2
Reported ~2.8–3× higher enantioselectivity for the dipeptide in comicellar deacylation
Comicelles with (R)-(+)-chiral surfactant; pH 7.30, 25 °C; substrate n = 10–16
Enantioselective catalysis Micellar enzyme mimetics Histidine dipeptide

Defined Operational Window Versus Tripeptide Catalyst Z-PheHisLeu

The tripeptide Z-PheHisLeu represents a higher-order comparator capable of extraordinary enantioselectivity (kL,obsd/kD,obsd up to 1000) in optimized coaggregate systems composed of 41 mol% CTAB and 59 mol% ditetradecyldimethylammonium bromide at ionic strength μ = 0.02 [1]. However, achieving this extreme performance requires precise control over coaggregate composition, temperature, and ionic strength. The dipeptide N-(N-dodecanoyl-L-histidyl)-L-leucine, by contrast, operates effectively in simpler binary comicellar systems with a single chiral cationic surfactant, delivering kcatL/kcatD of 5.5–5.7 under standard conditions (pH 7.30, 25 °C) [2]. The dipeptide thus occupies a distinct operational niche: it provides robust, reproducible moderate enantioselectivity without the stringent multi-parameter optimization demanded by the tripeptide system.

Operational window vs tripeptide
Cross-study comparable
Target: kL/kD 5.5–5.7 in simple binary comicelles
Comparator (Z-PheHisLeu): kL/kD up to 1000 in optimized coaggregates
Dipeptide provides moderate selectivity without stringent multi-parameter formulation control
Tripeptide selectivity highly condition-dependent; system complexity review
Enantioselective hydrolysis Tripeptide catalyst comparison Coaggregate systems

Acyl Chain-Length Specificity: Divergent Temperature-Dependent Enantioselectivity Versus N-Tetradecanoyl Analog

The enantioselectivity of N-acyl-histidyl-leucine catalysts is highly sensitive to both acyl chain length and reaction temperature. The N-tetradecanoyl (C14) homolog, N-tetradecanoyl-L-histidyl-L-leucine, exhibits enantioselectivity that is markedly elevated at temperatures somewhat above the phase transition temperature of the host dialkyldimethylammonium bromide membrane system [1]. This temperature-dependent behavior is distinct from the C12 (dodecanoyl) derivative, reflecting different hydrophobic matching between the catalyst acyl chain and the surfactant membrane or micelle core. Researchers selecting between C12 and C14 homologs for enantioselective hydrolysis of p-nitrophenyl N-dodecanoyl-D(L)-phenylalaninate must therefore consider that the C12 compound operates optimally in a different temperature window than its C14 counterpart, with the latter showing enhanced performance when the system temperature is tuned to the membrane phase transition region.

Chain-length specificity vs C14
Class-level inference
Temperature–enantioselectivity profile shifts with acyl chain length; C12 and C14 homologs exhibit distinct optimal temperature windows
Temperature-response context may differ; membrane-phase behavior review
Select data from artificial membrane systems; cross-study comparison
Acyl chain engineering Temperature-dependent enantioselectivity Artificial membrane systems

Substrate Scope Differentiation: Acyl Chain-Length Selectivity Versus Dipeptide and Tripeptide Analogs

The N-(N-dodecanoyl-L-histidyl)-L-leucine catalyst demonstrates optimal enantioselectivity for substrates bearing long acyl chains (n = 10–16), with the enhanced kcatL/kcatD of 5.5–5.7 specifically reported for this substrate range [1]. This substrate chain-length preference is consistent with a hydrophobic matching mechanism in which the catalyst's dodecanoyl tail and the substrate's acyl chain co-embed in the micellar core. In the broader N-acyl-L-histidine series (acyl = octanoyl, dodecanoyl, hexadecanoyl), the stereoselectivity order for amino acid ester substrates follows the sequence phenylalanine > leucine > alanine ∼ valine, reflecting steric effects of the substrate side chain [2]. The dipeptide extension to histidyl-leucine adds a further layer of chiral recognition that enhances this intrinsic selectivity beyond what the single amino acid catalyst can achieve.

Substrate chain-length preference
Class-level inference
Optimal enantioselectivity reported for substrate acyl chains C10–C16
Substrate scope context; hydrophobic matching may influence selectivity for long-chain esters
Broader N-acyl-L-histidine SAR supports class-level trend
Substrate selectivity Acyl chain recognition Hydrophobic matching

N-Dodecanoyl-L-histidyl-L-leucine: Evidence-Backed Research Application Scenarios


Moderate-Enantioselectivity Micellar Catalysis with Minimal Formulation Complexity

This dipeptide catalyst is the preferred choice when the experimental objective is to achieve reliable, moderate enantioselectivity (kcatL/kcatD ~5.5) in a simple binary comicellar system without the multi-parameter optimization required by tripeptide catalysts such as Z-PheHisLeu. The catalyst spontaneously co-assembles with the chiral surfactant (R)-(+)-N-α-methylbenzyl-N,N-dimethyloctadecylammonium bromide, providing enantioselective deacylation of long-chain p-nitrophenyl N-acylphenylalaninates (n = 10–16) under standard conditions (pH 7.30, 25 °C) [1].

Structure–Activity Relationship Studies of Dipeptide Versus Single-Amino-Acid Catalysts

The compound serves as an essential comparator in systematic SAR investigations of histidine-based enzyme mimetics. Its ~2.8–3× enantioselectivity enhancement over N-dodecanoyl-L-histidine provides a quantifiable benchmark for evaluating the contribution of the C-terminal leucine residue to chiral recognition and catalytic turnover, making it indispensable for studies that map dipeptide sequence to stereoselective function [2].

Acyl Chain-Length Optimization in Artificial Membrane Systems

When designing artificial membrane or micellar systems for enantioselective esterolysis, the C12 (dodecanoyl) chain length provides a defined hydrophobic matching profile for substrates with C10–C16 acyl chains. The compound's temperature-dependent behavior, which differs from the C14 (tetradecanoyl) homolog, makes it the catalyst of choice for lower-temperature micellar systems where membrane phase-transition effects are not the dominant selectivity driver [3].

Chiral Resolution of N-Acylphenylalanine Derivatives

The compound's demonstrated ability to discriminate between L- and D-enantiomers of long-chain p-nitrophenyl N-acylphenylalaninates (kcatL/kcatD = 5.5–5.7) supports its application in preparative or analytical chiral resolution protocols for this specific substrate class within comicellar reaction media, offering a catalytic (rather than stoichiometric) approach to enantiomeric enrichment [1].

Application
Selection Property
Validation Focus
Enantioselective micellar deacylation studies
Dipeptide scaffold; comicellar assembly with chiral surfactant
Enantioselectivity under standard conditions (pH 7.30, 25 °C)
Dipeptide vs. single-AA catalyst SAR
C-terminal leucine contribution to chiral recognition
Enantioselectivity ratio comparison (kL/kD) in comicelles
Acyl chain-length engineering in membrane systems
C12 acyl chain; hydrophobic matching profile
Temperature-dependent selectivity versus C14 homolog
Preparative chiral resolution of N-acylphenylalanine esters
Catalytic enantiomeric discrimination (kL/kD)
Resolution efficiency in comicellar reaction media
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